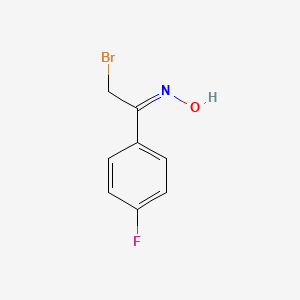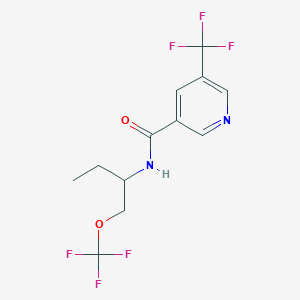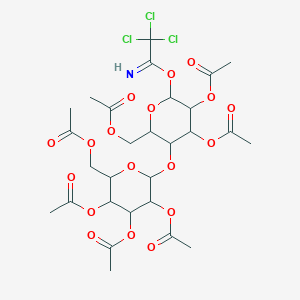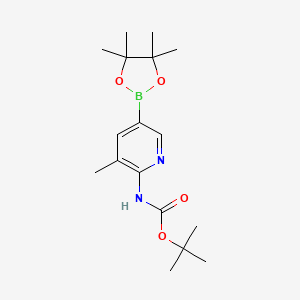
Tert-butyl2-((2-((1-(tert-butoxycarbonyl)piperidin-2-yl)methoxy)quinoxalin-3-yloxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Piperidine Groups: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine is reacted with appropriate electrophilic intermediates.
Protection of Functional Groups: The tert-butyl groups are introduced to protect the carboxylate functionalities during the synthesis. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline core can participate in π-π stacking interactions, while the piperidine groups can form hydrogen bonds or ionic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, which lacks the piperidine and tert-butyl groups.
Piperidine: A simple heterocyclic amine that forms part of the structure.
Di-tert-butyl dicarbonate: A common protecting group reagent used in organic synthesis.
Uniqueness
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its combination of a quinoxaline core with piperidine and tert-butyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for a variety of applications in scientific research.
Propriétés
Formule moléculaire |
C30H44N4O6 |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
tert-butyl 2-[[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methoxy]quinoxalin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H44N4O6/c1-29(2,3)39-27(35)33-17-11-9-13-21(33)19-37-25-26(32-24-16-8-7-15-23(24)31-25)38-20-22-14-10-12-18-34(22)28(36)40-30(4,5)6/h7-8,15-16,21-22H,9-14,17-20H2,1-6H3 |
Clé InChI |
DFSXUCNIFDOSRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC3=CC=CC=C3N=C2OCC4CCCCN4C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
![1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)
![(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15130634.png)


![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)


![N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)





